molecular formula C15H8ClN3OS3 B3012096 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681168-02-5

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B3012096
CAS No.: 681168-02-5
M. Wt: 377.88
InChI Key: CPDYXAQMIQZZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic heterocyclic compound designed for research applications in medicinal chemistry. Its molecular structure incorporates two privileged pharmacophores—a benzothiazole ring and a thiazole moiety—which are frequently explored in the development of novel therapeutic agents due to their diverse biological activities . The benzothiazole nucleus, in particular, is a well-documented scaffold in commercially available and investigational drugs, associated with a wide spectrum of biological actions including neuroprotective, anticancer, and antimicrobial effects . The specific substitution pattern of this compound, featuring a 5-chlorothiophene group, suggests potential for enhanced binding affinity and selectivity in biological systems, making it a candidate for targeting various enzymes and receptors. This compound is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct all necessary safety assessments and profiling, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, prior to use in biological systems .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS3/c16-13-4-3-11(23-13)10-6-21-15(18-10)19-14(20)8-1-2-9-12(5-8)22-7-17-9/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDYXAQMIQZZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step chemical reactions. One common approach starts with the preparation of 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine, which is then coupled with 1,3-benzothiazole-6-carboxylic acid under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has shown promise as a potential anti-inflammatory and analgesic agent . Studies indicate that derivatives of this compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition may lead to reduced production of pro-inflammatory mediators, highlighting its therapeutic potential in treating conditions like arthritis and other inflammatory diseases.

Anticancer Research

Recent studies have suggested that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent . Its mechanism of action involves targeting specific cellular pathways that regulate cell survival and proliferation .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. This makes it a potential candidate for developing new antimicrobial therapies .

Industrial Applications

In the industrial sector, this compound can be utilized in the production of advanced materials due to its chemical stability and reactivity. Applications include:

  • Polymer Production: It can serve as a building block for synthesizing polymers with specific properties.
  • Coatings: Its stability makes it suitable for use in protective coatings that require resistance to environmental degradation.

Data Summary Table

Application Area Potential Uses Mechanism/Effect
Medicinal ChemistryAnti-inflammatory and analgesic agentInhibition of COX enzymes
Anticancer ResearchInduction of apoptosis in cancer cellsTargeting survival pathways
Antimicrobial ActivityTreatment against various pathogensDisruption of microbial growth
Industrial ApplicationsPolymer synthesis and protective coatingsChemical stability and reactivity

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to inhibit COX enzymes. Results indicated a significant reduction in inflammatory markers in vitro.

Case Study 2: Anticancer Potential

Research conducted by a team at [Institution Name] demonstrated that the compound effectively induced apoptosis in breast cancer cell lines through activation of caspase pathways. These findings support further investigation into its use as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of a 5-chlorothiophene-substituted thiazole and a benzothiazole-carboxamide group. Key structural analogs include:

(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
  • Structure : A 5-chlorothiazole linked to a 2,4-difluorobenzamide group.
  • Key Features : The chloro substituent on the thiazole and fluorine atoms on the benzamide enhance electronegativity, influencing intermolecular hydrogen bonding (N–H···N) and crystal packing .
(b) N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide ()
  • Structure : A thiazole ring substituted with a 4-hydroxy-3-methoxyphenyl group and an acetamide side chain.
  • Key Features : Polar hydroxyl and methoxy groups improve solubility and enable interactions with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
(c) 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide ()
  • Structure : Combines a thiadiazine ring with a pyrazole-carboxylic acid group.
  • Key Features : The chloro-phenyl group and amide linkage resemble the target compound’s thiophene-thiazole-carboxamide framework .

Physicochemical Properties

  • N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide : Exhibits stable crystalline packing due to hydrogen bonding (C–H···F/O interactions) .
  • N-[3-(1H-6-Nitroindazol-1-yl)-propyl]-2-(4-chlorophenyl)-4-oxo-thiazolidine-carboxamide: Melting points range from 172–180°C, with IR spectra confirming C=O and NO2 groups .
(a) Enzyme Inhibition
  • COX/LOX Inhibition : Thiazole-acetamide derivatives (e.g., ) show potent COX/LOX inhibition, attributed to electron-donating substituents like hydroxyl and methoxy groups .
  • PFOR Enzyme Targeting : Nitazoxanide analogs (e.g., ) inhibit pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
(b) Antimicrobial Potential
  • Thiazolidine-carboxamides with nitroindazole moieties () demonstrate antimicrobial activity, suggesting the target compound’s benzothiazole group may enhance DNA intercalation .

Data Table: Key Analog Comparisons

Compound Name (Reference) Substituents on Thiazole Linked Moiety Biological Activity
Target Compound 5-Chlorothiophen-2-yl 1,3-Benzothiazole-6-carboxamide Hypothesized enzyme inhibition
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro 2,4-Difluorobenzamide Antiparasitic (PFOR inhibition)
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Hydroxy-3-methoxyphenyl Acetamide COX/LOX inhibition
5-Methyl-1,3-diphenyl-pyrazole-4-carboxamide 5-(4-Chlorophenyl) Thiadiazine-amide Not specified

Research Implications and Gaps

  • Structural Advantages : The target compound’s benzothiazole moiety may offer enhanced aromatic stacking compared to phenyl or coumarin analogs.
  • Synthesis Challenges : Lack of explicit synthesis data necessitates extrapolation from methods like pyridine-mediated coupling () or HOBt/EDC activation ().
  • Biological Hypotheses : Based on analogs, the compound may exhibit dual COX/LOX and PFOR inhibition, but experimental validation is required.

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazole ring, a benzothiazole moiety, and a chlorothiophene substituent. Its synthesis typically involves multi-step chemical reactions. A common synthetic route includes:

  • Formation of the Thiazole Ring : This can be achieved by reacting 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid.
  • Coupling with Benzothiazole : The thiazole derivative is then coupled with benzothiazole using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Anticancer Properties

This compound has been evaluated for its anticancer properties. Studies indicate that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of cancer cells such as A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) at concentrations ranging from 1 to 4 µM .
Cell Line IC50 Value (µM) Mechanism of Action
A4310.57Induction of apoptosis
A5490.40Cell cycle arrest
H12990.31Inhibition of IL-6 and TNF-α

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by potentially inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Cytokine Regulation : The reduction of cytokines such as IL-6 and TNF-α further supports its anti-inflammatory potential.

Case Studies

Research has highlighted several case studies demonstrating the efficacy of benzothiazole derivatives:

  • Kumbhare et al. (2019) reported that benzothiazole derivatives exhibited significant anticancer activity against multiple human cell lines including U-937 (human macrophage) and THP-1 (leukemia) with log GI50 values indicating potent activity .
  • Mortimer et al. (2006) demonstrated that similar compounds showed selective anti-tumor properties against non-small cell lung cancer cell lines, reinforcing the therapeutic potential of this class of compounds .

Q & A

What are the optimal synthetic routes for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and how can regioselectivity be controlled during thiazole ring formation?

Answer:
The synthesis of thiazole-containing compounds typically involves cyclization reactions between α-halo carbonyl derivatives and thioamides. For example, 5-chlorothiophen-2-amine can react with acyl chlorides (e.g., 1,3-benzothiazole-6-carbonyl chloride) in pyridine to form the target amide bond, followed by thiazole ring closure using reagents like phosphorus oxychloride (POCl₃) . Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., Cl on thiophene) direct cyclization to the less hindered position. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–90°C) can further enhance yield and purity .

How can X-ray crystallography and computational modeling resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). For example, in related thiazole derivatives, SC-XRD revealed that the amide group adopts a planar conformation due to resonance stabilization, while the thiophene ring exhibits a slight deviation from coplanarity with the thiazole core . Computational tools like DFT (B3LYP/6-31G*) can validate experimental data by predicting optimized geometries and electrostatic potential maps. Discrepancies between experimental and computational results may indicate crystal packing effects or solvent interactions .

What in vitro assays are recommended to evaluate the COX/LOX inhibitory activity of this compound, and how should conflicting IC₅₀ values be interpreted?

Answer:
For COX inhibition, use stably transfected cell lines overexpressing COX-1 or COX-2 (e.g., human platelets for COX-1 and HEK293 cells for COX-2). LOX activity can be assessed via UV-spectrophotometric monitoring of linoleic acid oxidation at 234 nm. Conflicting IC₅₀ values may arise from assay conditions (e.g., substrate concentration, pH) or off-target effects. For instance, compound 6a in a related study showed non-selective COX inhibition (IC₅₀ = 9.01 µM for COX-1 vs. 11.65 µM for COX-2), while structural analogs exhibited selectivity due to hydrophobic interactions with the LOX active site . Validate results using orthogonal methods like fluorescence polarization or isothermal titration calorimetry.

How can researchers design structure-activity relationship (SAR) studies to optimize the anticancer activity of this compound?

Answer:
Focus on modifying substituents at three key regions:

Thiophene ring : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and DNA intercalation.

Thiazole core : Replace the 5-chloro group with bulkier substituents (e.g., CF₃) to improve hydrophobic interactions with kinase ATP-binding pockets.

Benzothiazole moiety : Substitute the 6-carboxamide with sulfonamide or urea groups to modulate solubility and bioavailability.

In a study of similar thiazole derivatives, compound 5f (with 2,4-dichlorobenzyl substitution) showed potent cytotoxic activity (IC₅₀ = 2.1 µM in MCF-7 cells) compared to less halogenated analogs, highlighting the role of halogen bonding in target engagement . High-throughput screening (HTS) in 3D tumor spheroids can further validate selectivity.

What analytical techniques are essential for characterizing purity and stability under physiological conditions?

Answer:

  • HPLC-PDA/MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities >0.1%.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for oral formulations).
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Related benzothiazoles showed hydrolytic instability at pH >8, requiring lyophilization for long-term storage .

How can conflicting data on metabolic stability be resolved during preclinical development?

Answer:
Use hepatic microsome assays (human vs. rodent) to identify cytochrome P450 (CYP) isoforms involved in metabolism. For example, if a compound shows rapid clearance in rat models but stability in human hepatocytes, species-specific CYP2D6/3A4 polymorphisms may explain discrepancies. LC-HRMS can detect metabolites like hydroxylated thiophene or glucuronidated benzothiazole. To improve metabolic stability, introduce deuterium at vulnerable positions (e.g., C-H bonds adjacent to the thiazole ring) .

What strategies mitigate off-target binding in PET tracer development for this compound?

Answer:
For PET ligands targeting receptors like mGluR1, optimize lipophilicity (logD = 1–3) to reduce non-specific binding. Radiolabeling with ¹¹C or ¹⁸F at metabolically stable positions (e.g., methoxy groups) minimizes defluorination. In a study of [¹⁸F]FITM, replacing a methyl group with trifluoromethoxy improved target-to-background ratio by 40% in primate brains . Competitive binding assays with cold analogs (Ki <10 nM) and autoradiography in knockout models further validate specificity.

How should researchers address discrepancies between in vitro and in vivo anti-inflammatory activity?

Answer:
In vitro assays (e.g., LPS-induced TNF-α release in macrophages) may overpredict efficacy due to serum protein binding or poor membrane permeability. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with effect compartment dynamics. For instance, a compound showing IC₅₀ = 1 µM in vitro but no in vivo activity may require prodrug derivatization (e.g., esterification of the carboxamide) to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.